An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone
This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a valuable intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction
1-(4-Fluoro-3-hydroxyphenyl)ethanone, also known as 4'-fluoro-3'-hydroxyacetophenone, is a substituted aromatic ketone. Its chemical structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it a versatile building block in medicinal chemistry. The presence and relative positions of these functional groups allow for a variety of subsequent chemical modifications, enabling the synthesis of complex molecules with potential therapeutic applications.
Table 1: Physicochemical Properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone [1][2]
| Property | Value |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| IUPAC Name | 1-(4-fluoro-3-hydroxyphenyl)ethanone |
| CAS Number | 949159-95-9 |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[3] |
Synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone
The most logical and established method for the synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone is the Fries rearrangement of 2-fluorophenyl acetate. This reaction is a classic organic transformation that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[4][5]
The Fries Rearrangement: A Strategic Choice
The Fries rearrangement is particularly well-suited for the synthesis of hydroxyaryl ketones.[4] Direct Friedel-Crafts acylation of phenols can be problematic, often leading to a mixture of O-acylated and C-acylated products, with the former being the major product. The Fries rearrangement elegantly circumvents this issue by first intentionally forming the phenolic ester (O-acylation) and then inducing its rearrangement to the desired C-acylated hydroxyaryl ketone.
The mechanism of the Fries rearrangement involves the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination weakens the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate. The electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, via an electrophilic aromatic substitution. The regioselectivity of the reaction is highly dependent on the reaction conditions.
Key Factors Influencing Regioselectivity:
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Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[4] This is often attributed to the thermodynamic and kinetic control of the reaction. The para-isomer is typically the thermodynamically more stable product, while the ortho-isomer can be formed faster, especially at elevated temperatures where the reversibility of the reaction allows for equilibration to the more stable product.
-
Solvent: The polarity of the solvent can also influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[4]
For the synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone from 2-fluorophenyl acetate, the desired product is the result of acylation at the position para to the hydroxyl group of the parent 2-fluorophenol.
Synthetic Pathway
The synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone can be conceptually broken down into two main stages:
-
Esterification: The formation of 2-fluorophenyl acetate from 2-fluorophenol and an acetylating agent.
-
Fries Rearrangement: The Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate to yield the target molecule.
Caption: Synthetic pathway for 1-(4-Fluoro-3-hydroxyphenyl)ethanone.
Detailed Experimental Protocol
This protocol is based on established principles of the Fries rearrangement and esterification reactions.
Materials and Reagents:
-
2-Fluorophenol
-
Acetyl chloride or Acetic anhydride
-
Pyridine (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
Part 1: Synthesis of 2-Fluorophenyl Acetate
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorophenol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorophenyl acetate. The product can be purified by vacuum distillation if necessary.
Part 2: Fries Rearrangement to 1-(4-Fluoro-3-hydroxyphenyl)ethanone
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a thermometer, place anhydrous aluminum chloride (2.5 eq).
-
Cool the flask in an ice bath and slowly add 2-fluorophenyl acetate (1.0 eq) with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (a temperature range of 60-80°C is a good starting point to favor the para-product) and maintain it for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(4-Fluoro-3-hydroxyphenyl)ethanone.
Characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their chemical environments. Key expected signals include:
-
A singlet for the methyl protons of the acetyl group.
-
Signals for the aromatic protons, which will exhibit splitting patterns (doublets, doublets of doublets) due to coupling with each other and with the fluorine atom.
-
A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Important signals to identify are:
-
The carbonyl carbon of the ketone.
-
The carbon atoms of the aromatic ring, with their chemical shifts influenced by the fluorine and hydroxyl substituents. The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹Jcf).
-
The methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-Fluoro-3-hydroxyphenyl)ethanone is expected to show characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the conjugated ketone carbonyl group.
-
C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(4-Fluoro-3-hydroxyphenyl)ethanone, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (154.14 g/mol ).[1][2] The fragmentation pattern can further confirm the structure, with characteristic losses of fragments such as a methyl group (CH₃) or an acetyl group (CH₃CO).
Table 2: Summary of Expected Characterization Data
| Technique | Expected Features |
| ¹H NMR | Singlet for -CH₃, complex multiplets for aromatic protons, broad singlet for -OH. |
| ¹³C NMR | Signal for C=O, signals for aromatic carbons (with C-F coupling), signal for -CH₃. |
| IR | Broad O-H stretch (~3200-3600 cm⁻¹), strong C=O stretch (~1650-1680 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹). |
| MS | Molecular ion peak (M⁺) at m/z = 154. |
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Caption: Workflow for the characterization of the synthesized product.
Safety and Handling
1-(4-Fluoro-3-hydroxyphenyl)ethanone is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The reagents used in the synthesis, particularly aluminum chloride, are hazardous. Anhydrous aluminum chloride reacts violently with water and is corrosive. Concentrated hydrochloric acid is also highly corrosive. Appropriate safety precautions must be taken when handling these chemicals.
Conclusion
The synthesis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone via the Fries rearrangement of 2-fluorophenyl acetate is a robust and reliable method. Careful control of reaction conditions, particularly temperature, is key to maximizing the yield of the desired para-isomer. The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. This in-depth understanding of its synthesis and characterization is fundamental for its effective application in the development of novel pharmaceutical agents.
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